2-Cyclohexen-1-one, 3-(methylamino)-
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Overview
Description
3-(Methylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H11NO It is a derivative of cyclohexenone, featuring a methylamino group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination: Another route involves the α-bromination of cyclohexanone followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is yet another method.
Industrial Production Methods
Industrial production of cyclohexenone derivatives, including 3-(methylamino)cyclohex-2-en-1-one, typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Conjugate Addition: This compound undergoes nucleophilic conjugate addition with organocopper reagents.
Michael Reactions: It can participate in Michael reactions, which involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Robinson Annulations: This compound can also be involved in Robinson annulations, a reaction that forms six-membered rings.
Common Reagents and Conditions
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Bases: Employed in α-bromination and subsequent reactions.
Oxidizing Agents: Such as hydrogen peroxide in catalytic oxidation reactions.
Major Products Formed
Cyclohexenone Derivatives: Various cyclohexenone derivatives are formed depending on the specific reactions and conditions used.
Scientific Research Applications
3-(Methylamino)cyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(methylamino)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions, which are crucial for its biological activity . The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A closely related compound with similar chemical properties.
Cyclohexenone: Another similar compound used in various organic synthesis reactions.
Uniqueness
3-(Methylamino)cyclohex-2-en-1-one is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
55998-74-8 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-(methylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-8-6-3-2-4-7(9)5-6/h5,8H,2-4H2,1H3 |
InChI Key |
JBCRNGVTLQWOOW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)CCC1 |
Origin of Product |
United States |
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